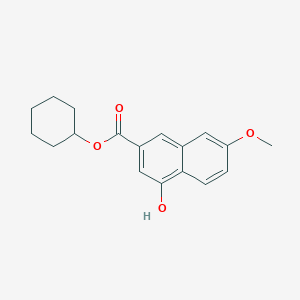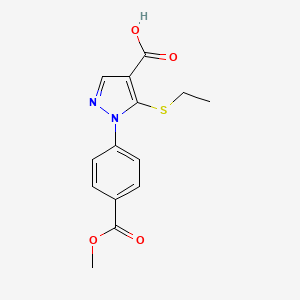
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an ethylthio group, a methoxycarbonyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(methoxycarbonyl)phenylhydrazine with ethylthioacetic acid under acidic conditions to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the methoxycarbonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a similar methoxycarbonyl group.
2-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group and a boronic acid moiety.
Uniqueness
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid is unique due to the presence of the ethylthio group and the pyrazole ring, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H14N2O4S |
|---|---|
分子量 |
306.34 g/mol |
IUPAC 名称 |
5-ethylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-3-21-12-11(13(17)18)8-15-16(12)10-6-4-9(5-7-10)14(19)20-2/h4-8H,3H2,1-2H3,(H,17,18) |
InChI 键 |
XCIZPFRJMJBSAX-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=NN1C2=CC=C(C=C2)C(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


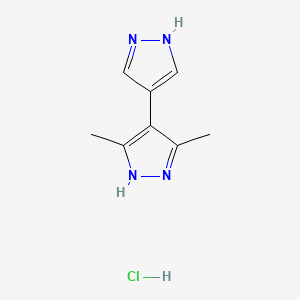
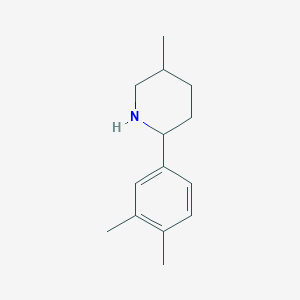
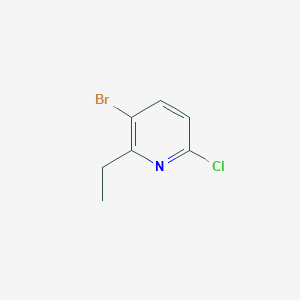
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
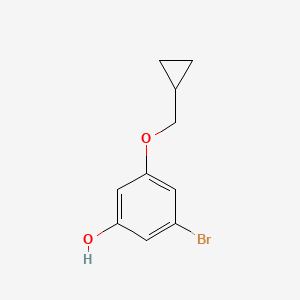
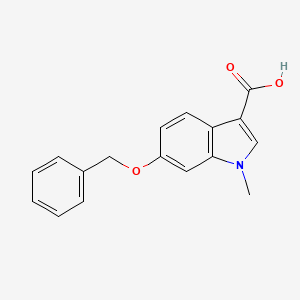
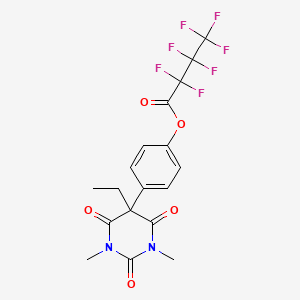
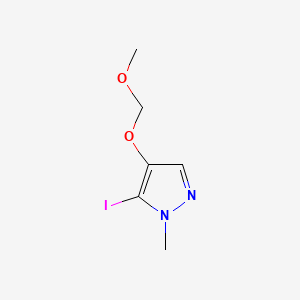
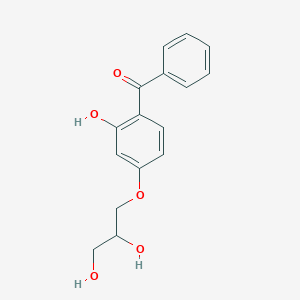

![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)

